![molecular formula C13H8F3NO2 B3059557 2-(3-(Trifluoromethyl)phenyl)nicotinic acid CAS No. 635325-17-6](/img/structure/B3059557.png)
2-(3-(Trifluoromethyl)phenyl)nicotinic acid
Overview
Description
2-(3-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound with the CAS Number: 635325-17-6. It has a molecular weight of 267.21 and its IUPAC name is 2-[3-(trifluoromethyl)phenyl]nicotinic acid . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 2-(3-(Trifluoromethyl)phenyl)nicotinic acid is represented by the linear formula C13H8F3NO2 . The InChI code for this compound is 1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19) .Physical And Chemical Properties Analysis
2-(3-(Trifluoromethyl)phenyl)nicotinic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 267.21 .Scientific Research Applications
Synthesis and Derivatives
2-(3-(Trifluoromethyl)phenyl)nicotinic acid and its derivatives have significant applications in chemical synthesis. For example, new routes for the synthesis of 2-trifluoromethyl-nicotinic acid derivatives have been developed, involving the synthesis of the pyridine ring. These compounds serve as key intermediates in the manufacture of COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).
Pharmacology and Drug Development
In pharmacological research, derivatives of 2-(3-(Trifluoromethyl)phenyl)nicotinic acid, such as Niflumic acid, are potent analgesics and anti-inflammatory drugs. The prodrug talniflumate, derived from Niflumic acid, is used for treating rheumatoid diseases, showing lower ulcerogenic side effects and greater anti-inflammatory activity than Niflumic acid itself (Park, Shin, Lee, & Na, 2008).
Biochemical and Industrial Applications
Nicotinic acid, a related compound, is widely used in the food, pharmaceutical, and biochemical industries. Enzymatic conversion of 3-cyanopyridine to nicotinic acid is an advantageous alternative for production. Studies have been conducted to intensify the recovery of nicotinic acid using reactive extraction with organophosphorus solvating extractants (Kumar, Wasewar, & Babu, 2008).
Analytical Chemistry
The compound also finds application in analytical chemistry. For example, a method for separation and quantitative analysis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid by UPLC has been developed. This method exhibits good linearity and precision, highlighting its potential for accurate measurement in various contexts (Ping, 2013).
Safety and Hazards
The safety data sheet for 2-(3-(Trifluoromethyl)phenyl)nicotinic acid indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the human ether-a-go-go-related gene (herg) channel .
Mode of Action
It’s known that similar compounds act as “gating-modifiers”, binding to the outer vestibule/pore entrance of herg and increasing current amplitudes by promoting channel activation while retarding inactivation .
Biochemical Pathways
The compound’s interaction with herg channels suggests it may influence ion transport and electrical signaling in cells .
Pharmacokinetics
The compound’s molecular weight of 26721 may influence its bioavailability and distribution within the body.
Result of Action
Its interaction with herg channels suggests it may influence cellular excitability and signaling .
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGINJLWZIAQNAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680774 | |
Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)phenyl)nicotinic acid | |
CAS RN |
635325-17-6 | |
Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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